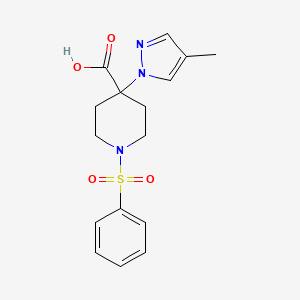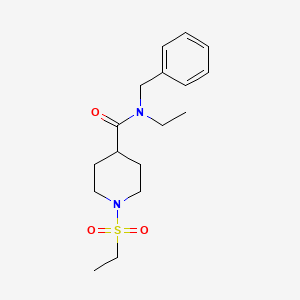![molecular formula C15H18N2O5S B5379277 N-ethyl-5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxybenzamide](/img/structure/B5379277.png)
N-ethyl-5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxybenzamide, also known as NSC-320846, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has been found to have a unique mechanism of action that targets specific proteins involved in cancer cell proliferation and survival. In
Mechanism of Action
N-ethyl-5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxybenzamide works by inhibiting the activity of specific proteins involved in cancer cell proliferation and survival. Specifically, it targets the protein Hsp90, which is involved in the stabilization and activation of many other proteins that are critical for cancer cell growth and survival. By inhibiting Hsp90, N-ethyl-5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxybenzamide disrupts the activity of these other proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
N-ethyl-5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxybenzamide has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been found to inhibit the growth and proliferation of cancer cells, as well as their ability to invade and metastasize to other parts of the body.
Advantages and Limitations for Lab Experiments
One advantage of N-ethyl-5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxybenzamide is that it has been extensively studied and has been found to be effective against a wide range of cancer cell lines. In addition, it has been shown to be effective against cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy. However, one limitation of N-ethyl-5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxybenzamide is that it is still in the early stages of development and has not yet been tested in clinical trials.
Future Directions
There are a number of future directions for N-ethyl-5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxybenzamide. One area of research is to further explore the mechanism of action of this compound and to identify other proteins that it may target. Another area of research is to investigate the potential use of N-ethyl-5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxybenzamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, future research may focus on developing new formulations of N-ethyl-5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxybenzamide that can be more easily administered and have fewer side effects.
Synthesis Methods
N-ethyl-5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxybenzamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This is followed by the reaction of 2-methoxybenzoyl chloride with N-ethyl-2-aminoethanol to form N-ethyl-2-(2-methoxybenzoylamino)ethanol. The final step involves the reaction of N-ethyl-2-(2-methoxybenzoylamino)ethanol with 2-furaldehyde and sodium bisulfite to form N-ethyl-5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxybenzamide.
Scientific Research Applications
N-ethyl-5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxybenzamide has been extensively studied for its potential use in cancer treatment. It has been found to be effective against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-ethyl-5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxybenzamide has been shown to be effective against cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy.
properties
IUPAC Name |
N-ethyl-5-(furan-2-ylmethylsulfamoyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c1-3-16-15(18)13-9-12(6-7-14(13)21-2)23(19,20)17-10-11-5-4-8-22-11/h4-9,17H,3,10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFNBXYEEJAEOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5379201.png)
![1-butyl-4-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5379211.png)
![1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B5379215.png)
![8-{[2-(propylthio)pyrimidin-5-yl]methyl}-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5379216.png)
![N-(2,4-difluorophenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5379218.png)
![1-(2-chloro-4-fluorobenzoyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine](/img/structure/B5379224.png)
![N-methyl-5-{[methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amino]methyl}-2-pyrimidinamine dihydrochloride](/img/structure/B5379233.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5379245.png)
![(3-fluoro-4-methoxyphenyl){1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]piperidin-3-yl}methanone](/img/structure/B5379257.png)
![3-(3-fluorophenyl)-5-[(5-isopropyl-1,3-oxazol-4-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5379262.png)
![2-methoxy-N-methyl-5-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)benzamide](/img/structure/B5379284.png)
![rel-(1S,3R)-3-amino-N-benzyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclopentanecarboxamide hydrochloride](/img/structure/B5379298.png)

